![molecular formula C15H20BNO3 B2605345 N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide CAS No. 434898-99-4](/img/structure/B2605345.png)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of phenylboronic acid, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used as a protected form of boronic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring substituted with a propenamide group and a tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
In general, boronic esters like the tetramethyl-1,3,2-dioxaborolane group in this compound can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various compounds, including chiral alcohols, amines, and esters. In materials science, this compound has been used as a building block for the synthesis of boron-containing polymers and dendrimers. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as proteases and kinases.
Mécanisme D'action
The mechanism of action of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide is not well understood, but it is believed to involve the formation of a boron-nitrogen bond with the target molecule. This bond can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, depending on the specific target.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target. In some cases, this compound has been shown to inhibit enzyme activity, leading to a decrease in the production of certain metabolites. In other cases, this compound has been shown to disrupt protein-protein interactions, leading to a decrease in the activity of certain signaling pathways. Additionally, this compound has been shown to have some cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide is its versatility as a reagent for organic synthesis. It can be used to synthesize a variety of compounds, and its boron-containing structure can impart unique properties to these compounds. Additionally, this compound has been shown to have some potential as an anticancer agent, which could be useful in developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, which can make it difficult to predict its effects on specific targets. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide. One area of interest is the development of new synthetic methods for this compound and related compounds, which could make them more accessible for research purposes. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on specific targets. This could lead to the development of new drugs and treatments for a variety of diseases. Finally, more research is needed to explore the potential applications of this compound in materials science, such as its use as a building block for new polymers and dendrimers.
Méthodes De Synthèse
The synthesis of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions, and the resulting product is purified using column chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-13(18)17-12-9-7-11(8-10-12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRUFOUHDAQOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
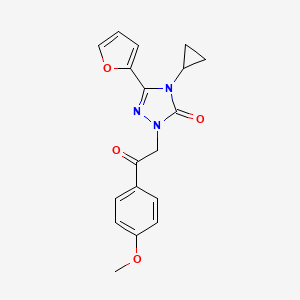
![6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2605266.png)
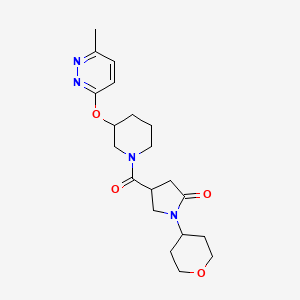

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)
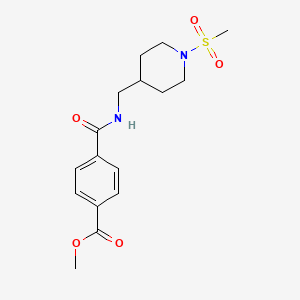
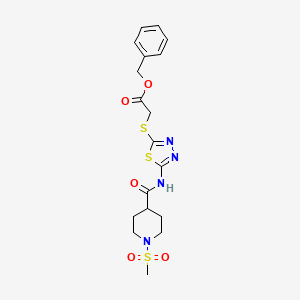
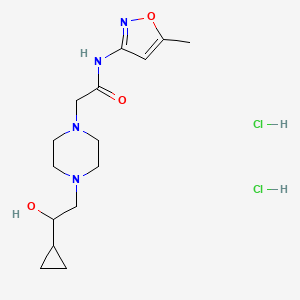
![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)
![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)

![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)